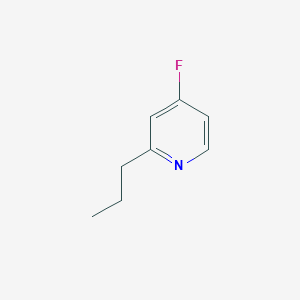

4-Fluoro-2-propylpyridine

Description

4-Fluoro-2-propylpyridine is a fluorinated pyridine derivative characterized by a fluorine atom at the 4-position and a propyl group at the 2-position of the pyridine ring. Pyridine derivatives are widely studied for their applications in pharmaceuticals, agrochemicals, and materials science due to their electronic and steric properties. The fluorine substituent enhances electronegativity and metabolic stability, while the propyl group contributes to lipophilicity, influencing solubility and membrane permeability .

Properties

Molecular Formula |

C8H10FN |

|---|---|

Molecular Weight |

139.17 g/mol |

IUPAC Name |

4-fluoro-2-propylpyridine |

InChI |

InChI=1S/C8H10FN/c1-2-3-8-6-7(9)4-5-10-8/h4-6H,2-3H2,1H3 |

InChI Key |

WLJQLQXEHNLIRD-UHFFFAOYSA-N |

Canonical SMILES |

CCCC1=NC=CC(=C1)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method is the Balz-Schiemann reaction, where a diazonium salt is converted into a fluoropyridine using fluoroboric acid . Another method involves the direct fluorination of pyridine derivatives using reagents like Selectfluor .

Industrial Production Methods: Industrial production of fluorinated pyridines often employs continuous flow reactors to ensure precise control over reaction conditions and to enhance safety. These methods allow for the efficient production of large quantities of fluorinated pyridines with high purity .

Chemical Reactions Analysis

Types of Reactions: 4-Fluoro-2-propylpyridine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

Substitution: Nucleophilic substitution reactions are common, where the fluorine atom can be replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide.

Reduction: Hydrogen gas, palladium catalyst.

Substitution: Nucleophiles such as amines, thiols, and alkoxides.

Major Products Formed:

Oxidation: Formation of pyridine N-oxides.

Reduction: Formation of partially or fully reduced pyridine derivatives.

Substitution: Formation of various substituted pyridines depending on the nucleophile used.

Scientific Research Applications

4-Fluoro-2-propylpyridine has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.

Biology: Investigated for its potential as a radiolabeling agent in positron emission tomography (PET) imaging.

Medicine: Explored for its potential use in drug discovery and development, particularly in the design of enzyme inhibitors.

Mechanism of Action

The mechanism of action of 4-Fluoro-2-propylpyridine involves its interaction with specific molecular targets. The fluorine atom’s strong electron-withdrawing effect can influence the compound’s binding affinity to enzymes and receptors. This interaction can modulate the activity of these molecular targets, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 4-Fluoro-2-propylpyridine with fluorinated heterocycles and substituted pyridines/pyrimidines, focusing on structural features, physicochemical properties, and applications.

Structural Analogues

Key Observations :

- Substituent Position : Fluorine at the 4-position (as in this compound) is common in bioactive compounds, influencing electronic effects and binding affinity. In contrast, 5-Chloro-4-fluoropyridin-2-amine places halogen and amine groups at adjacent positions, enhancing nucleophilic reactivity .

- Lipophilicity : The propyl group in this compound likely increases lipophilicity compared to polar analogs like 4-Fluoro-4-piperidinecarboxylic Acid Hydrochloride, which contains ionizable carboxylate and piperidine groups .

- Synthetic Utility : Ethyl 3-chloropyridazine-4-carboxylate demonstrates the role of ester groups in facilitating further functionalization, a strategy that could apply to modifying the propyl chain in this compound .

Physicochemical and Reactivity Differences

- Metabolic Stability: Fluorine at the 4-position (as in this compound) is known to resist oxidative degradation compared to non-fluorinated pyridines. This contrasts with 4-(4-Fluorophenyl)piperidine derivatives, where fluorine on a phenyl ring may alter π-stacking interactions .

- Solubility : The propyl group in this compound reduces water solubility relative to hydroxyl-containing analogs like N-[4-(4-Fluorophenyl)-5-hydroxyphenyl]carboxamide .

- Reactivity : The absence of reactive groups (e.g., amines, esters) in this compound may limit its direct use in coupling reactions compared to 5-Bromo-4-fluoropyridin-2-amine, where bromine enables cross-coupling chemistry .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.